Product packaging for 2,4-Dihydroxybutanoic acid(Cat. No.:CAS No. 1518-62-3)

2,4-Dihydroxybutanoic acid

Cat. No.: B072390
CAS No.: 1518-62-3
M. Wt: 120.10 g/mol
InChI Key: UFYGCFHQAXXBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dihydroxybutanoic acid is a valuable chiral hydroxy acid serving as a versatile building block in organic synthesis and a metabolite of interest in biochemical studies. Its structure, featuring two hydroxyl groups at the 2- and 4- positions, makes it a critical precursor for the synthesis of complex natural products, pharmaceuticals, and asymmetric ligands for catalysis. In biochemical research, it is studied as an intermediate in various metabolic pathways, particularly those related to amino acid and fatty acid metabolism. Researchers utilize this compound to investigate enzyme mechanisms, substrate specificity, and metabolic flux in both prokaryotic and eukaryotic systems. Its role as a potential biomarker or modulator in metabolic disorders is also an area of active exploration. This compound provides a crucial tool for advancing projects in medicinal chemistry, synthetic biology, and metabolic engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B072390 2,4-Dihydroxybutanoic acid CAS No. 1518-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-3(6)4(7)8/h3,5-6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYGCFHQAXXBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862684
Record name 2,4-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,4-Dihydroxybutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000360
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1518-62-3
Record name 2,4-Dihydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1518-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxybutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dihydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxybutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000360
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of 2,4 Dihydroxybutanoic Acid

Absence of Natural Metabolic Pathways for 2,4-Dihydroxybutanoic Acid

There are no known or annotated natural metabolic pathways for the biosynthesis of this compound. nih.govrsc.orgnih.gov Its presence has been noted in trace amounts in patients with succinic semialdehyde dehydrogenase deficiency, but the specific enzymatic reactions leading to its formation in this context have not been identified. nih.govgoogle.com The lack of a natural route necessitates the use of synthetic biology and enzyme engineering to develop microbial production platforms. nih.govnih.gov

Synthetic Metabolic Pathway Engineering for this compound Production

To overcome the absence of a natural pathway, scientists have conceived and constructed several artificial biosynthetic routes in microorganisms, most notably Escherichia coli. nih.govrsc.org These pathways convert central metabolites or common amino acids into DHB. One of the most effective and well-studied approaches is the homoserine-dependent pathway, which transforms the naturally occurring amino acid L-homoserine into this compound in two enzymatic steps. nih.govresearchgate.net

A highly successful synthetic pathway for DHB production from glucose leverages the host organism's native L-homoserine biosynthesis machinery. acs.org This engineered route consists of two main enzymatic reactions: the deamination of L-homoserine to an intermediate, followed by the reduction of this intermediate to DHB. nih.govnih.gov By expressing the necessary enzymes in a homoserine-overproducing E. coli strain, significant titers of DHB have been achieved. nih.gov

The first step in this synthetic pathway is the deamination of L-homoserine to produce the key intermediate, 2-Oxo-4-hydroxybutyrate (OHB), also known as 4-hydroxy-2-oxobutanoic acid. nih.govsciepublish.com This reaction is catalyzed by an enzyme with homoserine transaminase activity. nih.govnih.gov Researchers have identified and utilized various candidate enzymes, such as the aspartate transaminase (AspC) from E. coli, to perform this conversion. frontiersin.org

Following its synthesis, 2-Oxo-4-hydroxybutyrate (OHB) is reduced to the final product, this compound. nih.gov This reduction is catalyzed by an OHB reductase enzyme. nih.gov Several enzymes that act on structurally similar substrates have been shown to possess the required OHB reductase activity, including lactate (B86563) dehydrogenase A from Lactococcus lactis and malate (B86768) dehydrogenase from E. coli. nih.govnih.gov

Table 1: Engineered OHB Reductase Variants and Specific Activity

Enzyme Variant Template Enzyme Mutations Cofactor Specific Activity (U mg⁻¹)
Ec.Mdh5Q E. coli malate dehydrogenase I12V:R81A:M85Q:D86S:G179D NADH 68 ± 4
Ec.Mdh5Q E. coli malate dehydrogenase I12V:R81A:M85Q:D86S:G179D NADPH 4 ± 0.2
Ec.Mdh7Q Ec.Mdh5Q D34G:I35R NADH 12 ± 0.02
Ec.Mdh7Q Ec.Mdh5Q D34G:I35R NADPH 64 ± 4.5

Data sourced from a 2025 study on cofactor engineering. nih.gov

The initial engineered OHB reductase, Ec.Mdh5Q, was primarily dependent on NADH as a cofactor. nih.gov However, under aerobic conditions typical for E. coli cultivation, the intracellular ratio of [NADPH]/[NADP+] is significantly higher than [NADH]/[NAD+], making NADPH a more favorable cofactor for reductive processes. nih.govfrontiersin.org

To capitalize on this, researchers engineered the Ec.Mdh5Q enzyme to switch its cofactor preference from NADH to NADPH. nih.gov By identifying key amino acid positions that discriminate between the cofactors, two additional point mutations (D34G:I35R) were introduced into Ec.Mdh5Q. nih.govnih.gov This new variant, named Ec.Mdh7Q, exhibited a more than three-orders-of-magnitude increase in specificity for NADPH. nih.gov The specific activity of Ec.Mdh7Q with NADPH was nearly six-fold higher than with NADH. nih.gov

Combining the NADPH-dependent OHB reductase with an increased intracellular supply of NADPH, achieved by overexpressing the membrane-bound transhydrogenase gene pntAB, led to a significant boost in DHB production. nih.govnih.gov An engineered strain incorporating these modifications achieved a DHB yield from glucose of 0.25 mol/mol, a 50% increase compared to strains using the NADH-dependent enzyme. nih.gov

Table 2: Production Improvements through Cofactor Engineering

Strain Configuration Key Enzymes Cofactor Strategy DHB Yield (mol/mol Glucose) Volumetric Productivity (mmol L⁻¹ h⁻¹)
Previous Producer Ec.Mdh5Q (NADH-dependent) Standard 0.10 ± 0.01 Not specified
Advanced Producer Ec.Mdh7Q (NADPH-dependent), Improved transaminase, pntAB overexpression NADPH enhancement 0.25 0.83

Data sourced from studies on homoserine-dependent pathways. nih.govnih.gov

Homoserine-Dependent Pathways in Engineered Microorganisms

Genetic Regulation Strategies in Host Strains (e.g., Escherichia coli)

To improve the production of 2,4-DHB in engineered E. coli, researchers employ various genetic regulation strategies. A key approach is the knockout of genes involved in competing pathways to redirect metabolic flux towards the desired product. For instance, deleting genes responsible for pyruvate (B1213749) degradation enhances the availability of pyruvate, a crucial precursor for the 2,4-DHB synthesis pathway. rsc.orgrsc.org Similarly, knocking out genes that convert formaldehyde (B43269) into formate, such as frmA, can increase the pool of formaldehyde available for the synthesis of the 2,4-DHB precursor, 2-keto-4-hydroxybutyric acid. rsc.orgacs.org

Another critical strategy involves cofactor engineering. The reduction of 2-oxo-4-hydroxybutyrate (OHB) to 2,4-DHB is a redox reaction requiring cofactors like NADH or NADPH. nih.govnih.gov Researchers have engineered enzymes to alter their cofactor specificity. For example, an NADH-dependent OHB reductase was modified to prefer NADPH, which is more favorable for reduction processes under aerobic conditions. nih.govnih.gov To further boost this, the intracellular supply of NADPH can be increased by overexpressing genes like pntAB, which encodes a membrane-bound transhydrogenase that converts NADH to NADPH. nih.govnih.gov This combined approach of enzyme and strain engineering has been shown to significantly increase the yield of 2,4-DHB from glucose. nih.gov

The table below summarizes genetic modifications implemented in E. coli to enhance 2,4-DHB production.

Genetic Modification Target Gene(s) Purpose Outcome
Deletion of Pyruvate Degradation PathwayspoxB, pflB, adhEIncrease pyruvate pool for condensation reactionEnhanced flux towards 2,4-DHB biosynthesis rsc.orgrsc.org
Deletion of Formaldehyde Degradation PathwayfrmRABIncrease formaldehyde pool for condensation reactionIncreased final 2,4-DHB concentration rsc.org
Cofactor EngineeringEc.Mdh (mutated)Switch enzyme cofactor preference from NADH to NADPHIncreased specificity for NADPH by over three orders of magnitude nih.govnih.gov
Enhancement of NADPH SupplypntAB (overexpressed)Increase intracellular NADPH availability50% increase in 2,4-DHB yield in shake-flask experiments nih.govnih.gov

Methanol (B129727) and Glucose Co-Substrate Pathways in Engineered Microorganisms

A novel and efficient approach for 2,4-DHB biosynthesis utilizes a co-substrate system of methanol and glucose in engineered E. coli. rsc.orgrsc.org This strategy is economically and environmentally attractive as methanol is a non-food feedstock. rsc.org The pathway demonstrates a high theoretical carbon atom economy, where one molecule of glucose and two molecules of methanol can be converted into two molecules of 2,4-DHB. rsc.orgrsc.org This synthetic pathway consists of three core enzymatic steps. rsc.orgrsc.org

The initial step involves the oxidation of methanol to formaldehyde. This conversion is catalyzed by a methanol dehydrogenase (MDH). rsc.orgrsc.org The efficiency of this step is crucial as formaldehyde is a key C1 building block for the subsequent reaction. nih.govacs.org Industrially, this conversion often uses metal oxide catalysts at high temperatures, but the bioprocess achieves this under milder conditions within the microbial host. chemrxiv.org

Next, the formaldehyde generated from methanol oxidation undergoes a C-C bond formation with pyruvate, which is derived from the glycolysis of the glucose co-substrate. rsc.orgrsc.org This aldol (B89426) condensation reaction is mediated by a pyruvate-dependent aldolase, yielding the key intermediate, 2-keto-4-hydroxybutyric acid (also known as 2-oxo-4-hydroxybutyrate or OHB). rsc.orgnih.gov Several pyruvate aldolases have been characterized and engineered for improved catalytic activity in this specific condensation. nih.govacs.org

The final step is the enzymatic reduction of the keto group in 2-keto-4-hydroxybutyric acid to a hydroxyl group, forming the end product, this compound. rsc.orgrsc.org This hydrogenation is catalyzed by dehydrogenases or aldo-keto reductases, which utilize cofactors such as NADH. rsc.orgrsc.org Screening for enzymes with high activity and selectivity for this reaction is a key aspect of pathway optimization. rsc.org For instance, lactate dehydrogenase (Ldh) has been identified as an effective catalyst for this conversion. rsc.org

To maximize the production of 2,4-DHB, strategies to enhance metabolic flux are critical. A primary method is to eliminate competing metabolic pathways through gene knockouts. As mentioned, deleting genes involved in pyruvate degradation channels more of this key metabolite into the 2,4-DHB pathway. rsc.orgrsc.org This strategy led to the creation of an E. coli chassis with high pyruvate accumulation, proving to be an ideal host for 2,4-DHB biosynthesis. rsc.org Combining the knockout of pyruvate degradation genes with the deletion of the formaldehyde consumption pathway (frmRAB) and optimization of the core pathway enzymes resulted in a significant, step-by-step improvement in the final product titer, ultimately reaching 14.6 g/L in a 5 L bioreactor. rsc.org

The table below outlines the key enzymes and their roles in the co-substrate pathway.

Step Reaction Enzyme Substrates Product
1OxidationMethanol Dehydrogenase (MDH)MethanolFormaldehyde rsc.orgrsc.org
2CondensationPyruvate-dependent AldolaseFormaldehyde, Pyruvate2-Keto-4-hydroxybutyric Acid rsc.orgrsc.org
3HydrogenationDehydrogenase / Aldo-keto Reductase (e.g., Ldh)2-Keto-4-hydroxybutyric AcidThis compound rsc.orgrsc.org

Ethylene (B1197577) Glycol-Derived Pathways

Ethylene glycol, a C2 compound derivable from sources like CO2 or syngas, presents an attractive non-food feedstock for the biochemical production of this compound. Current time information in Manila, PH.researchgate.net A synthetic metabolic pathway has been designed and implemented to convert ethylene glycol into DHB in a carbon-conserving manner. rsc.orgfrontiersin.org

A five-step linear pathway has been constructed to synthesize L-2,4-dihydroxybutyrate from glycolaldehyde (B1209225), which is derived from ethylene glycol. Current time information in Manila, PH.nih.gov This pathway is designed for carbon conservation, meaning that two molecules of glycolaldehyde are converted into one molecule of L-2,4-dihydroxybutyrate without the loss of any carbon atoms. Current time information in Manila, PH.nih.gov

The enzymatic cascade consists of the following sequential reactions: Current time information in Manila, PH.researchgate.netfrontiersin.org

Ethylene Glycol Dehydrogenase: Converts ethylene glycol to glycolaldehyde.

D-Threose Aldolase: Catalyzes the fusion of two glycolaldehyde molecules to form one molecule of D-threose.

D-Threose Dehydrogenase: Oxidizes D-threose to D-threono-1,4-lactone.

D-Threono-1,4-lactonase: Converts D-threono-1,4-lactone to D-threonate. This step can also occur spontaneously. frontiersin.org

D-Threonate Dehydratase: Dehydrates D-threonate to produce 2-oxo-4-hydroxybutyrate (OHB).

2-Oxo-4-hydroxybutyrate Reductase: Reduces OHB to the final product, this compound.

This entire pathway has been successfully expressed in Escherichia coli, demonstrating its functionality by producing DHB from both glycolaldehyde and ethylene glycol. Current time information in Manila, PH.researchgate.net

A crucial aspect of developing this synthetic pathway was the identification and screening of suitable enzymes for the novel activities of D-threose dehydrogenase and D-threonate dehydratase. Current time information in Manila, PH.researchgate.net Researchers screened a variety of candidate enzymes, testing their activity on the specific substrates involved in the pathway. Current time information in Manila, PH.

For the D-threose dehydrogenase activity, candidate NAD(P)-dependent dehydrogenases were tested. nih.gov Similarly, various dehydratases were screened for their ability to convert D-threonate to OHB. nih.gov The screening process involved testing enzymes that act on structurally similar substrates to identify those with promiscuous activity towards the desired substrates. Current time information in Manila, PH. For instance, candidate D-threonate dehydratases were tested on D-threonate as well as their natural substrates like 2R-dihydroxyvalerate, L-fuconate, D-tartrate, D-arabinonate, and D-altronate. nih.gov The most active and suitable enzymes were then selected for incorporation into the final pathway. Current time information in Manila, PH.

Malate-Derived Pathways

Malate, a common intermediate in the tricarboxylic acid (TCA) cycle, serves as another precursor for the biosynthesis of this compound. rsc.orgfrontiersin.org Synthetic pathways have been developed to channel malate towards the production of DHB through a series of enzymatic modifications. rsc.org

The initial step in the malate-derived pathway involves the activation of the terminal carboxyl group of malate. This activation is a prerequisite for the subsequent reduction steps. Two primary strategies for this activation have been explored:

Phosphorylation: A proposed pathway involves the phosphorylation of the malate β-carboxylate group to form malyl phosphate (B84403) (MalP). frontiersin.orgresearchgate.net This reaction is catalyzed by a malate kinase. researchgate.net

CoA-activation: An alternative approach involves the activation of the malate carboxyl group via coenzyme A (CoA), forming malyl-CoA. rsc.orggoogle.com

Following the activation of the carboxyl group, a two-step reduction process is employed to convert the activated malate intermediate into this compound. aiche.org

Reduction to an Aldehyde: The activated carboxyl group is first reduced to an aldehyde. In the malyl phosphate pathway, malyl phosphate is reduced to malate semialdehyde (MalSA) by a MalP reductase. frontiersin.orgresearchgate.net In the CoA-dependent pathway, malyl-CoA is converted to malate-4-semialdehyde. google.com This step is catalyzed by a malate semialdehyde dehydrogenase. rsc.orgresearchgate.net

Reduction to an Alcohol: The resulting malate semialdehyde is then further reduced to this compound. aiche.org This final reduction is carried out by a malate semialdehyde reductase. rsc.orgresearchgate.net

The final conversion of malate-4-semialdehyde to this compound is catalyzed by an enzyme with DHB dehydrogenase activity. google.com Research has focused on identifying and engineering enzymes for this specific reductive step. For instance, a malate semialdehyde reductase activity was identified through initial screening of natural enzymes and subsequently improved through rational design. researchgate.net The deletion of the endogenous succinate (B1194679) semialdehyde dehydrogenase (Sad) in E. coli, which has a substrate structurally similar to malate semialdehyde, was found to significantly improve the performance of the DHB pathway. frontiersin.org

Interactive Data Table of Enzymes in DHB Biosynthesis

PathwayStepEnzymeSubstrateProduct
Ethylene Glycol 1Ethylene Glycol DehydrogenaseEthylene GlycolGlycolaldehyde
2D-Threose AldolaseGlycolaldehydeD-Threose
3D-Threose DehydrogenaseD-ThreoseD-Threono-1,4-lactone
4D-Threono-1,4-lactonaseD-Threono-1,4-lactoneD-Threonate
5D-Threonate DehydrataseD-Threonate2-Oxo-4-hydroxybutyrate
62-Oxo-4-hydroxybutyrate Reductase2-Oxo-4-hydroxybutyrateThis compound
Malate 1aMalate KinaseMalateMalyl Phosphate
1bMalyl-CoA SynthetaseMalateMalyl-CoA
2aMalyl Phosphate ReductaseMalyl PhosphateMalate Semialdehyde
2bMalate Semialdehyde DehydrogenaseMalyl-CoAMalate-4-semialdehyde
3Malate Semialdehyde Reductase / DHB DehydrogenaseMalate SemialdehydeThis compound

Microbial Chassis Development and Optimization for Production

The creation of efficient microbial cell factories for 2,4-DHB production has been a key area of research. rsc.orgacs.org Engineered E. coli has emerged as a promising chassis due to its well-understood genetics and metabolism. rsc.orgrsc.org Various strategies have been employed to optimize these microbial systems for higher yields and productivity. acs.orgnih.gov

To enhance the metabolic flux towards 2,4-DHB, researchers have employed gene knockout strategies to eliminate competing pathways. rsc.orgrsc.org In one study, genes involved in pyruvate degradation (poxB, pflB, and adhE) were sequentially knocked out in E. coli. rsc.org This strategy aimed to increase the availability of pyruvate, a key precursor in a novel synthetic pathway for 2,4-DHB. The resulting strain, with all three genes deleted, showed a nearly 10-fold increase in 2,4-DHB concentration compared to the initial strain. rsc.org

Another critical target for gene deletion is the endogenous succinate semialdehyde dehydrogenase (sad). nih.gov This enzyme was found to promiscuously convert malate semialdehyde, an intermediate in a synthetic 2,4-DHB pathway, back to malate, creating a futile cycle. frontiersin.org Deleting the sad gene resulted in a significant 3-fold increase in 2,4-DHB production. nih.govfrontiersin.org

A further refinement involved knocking out the gene (frmRAB) responsible for converting formaldehyde to formic acid. rsc.org This was part of a strategy to utilize methanol as a co-substrate with glucose, where formaldehyde is a key intermediate. rsc.org

Table 1: Impact of Gene Knockout Strategies on 2,4-DHB Production

Gene(s) Knocked OutHost OrganismEffect on 2,4-DHB Production
poxB, pflB, adhEE. coli W3110~10-fold increase in concentration. rsc.org
sadE. coli3-fold increase in yield. nih.govfrontiersin.org
frmRABEngineered E. coliContributed to a final titer of 14.6 g/L. rsc.org

A key consideration in developing sustainable bioprocesses is maximizing carbon atom economy, which is the efficiency of incorporating carbon from the substrate into the final product. nih.gov A novel synthetic pathway was designed to produce 2,4-DHB from a mixture of glucose and methanol. rsc.orgrsc.org Theoretically, this pathway allows for the biotransformation of one molecule of glucose and two molecules of methanol into two molecules of 2,4-DHB with 100% carbon atom conversion. rsc.orgrsc.org This high theoretical carbon economy makes the process economically promising. rsc.orgrsc.org

In another approach, a synthetic pathway starting from the natural metabolite malate was developed. frontiersin.org By optimizing this pathway through gene knockouts and chromosomal expression of a key enzyme, a 2,4-DHB yield of 0.22 mol per mol of glucose was achieved, representing 17% of the theoretical maximum yield under aerobic conditions. nih.gov

To achieve high-titer production of 2,4-DHB, fermentation process optimization is crucial. rsc.orgnih.gov Fed-batch cultivation is a widely used strategy to control microbial growth and metabolite production by carefully feeding nutrients during the fermentation process.

In one study, an engineered E. coli strain was cultivated in a 5 L bioreactor using a fed-batch strategy. rsc.org This approach led to the accumulation of 2,4-DHB up to a concentration of 14.6 g/L. rsc.org Another research effort, also employing a fed-batch bioreactor, achieved a production titer of 22.0 g/L of 2,4-DHB from glucose, which was the highest recorded fermentative yield from this substrate at the time. acs.org Similarly, fed-batch cultivation of a homoserine-overproducing E. coli strain expressing a synthetic pathway resulted in the production of 5.3 g/L of 2,4-DHB. nih.gov

These results highlight the effectiveness of fed-batch fermentation in achieving high-density cell cultures and maximizing the production of 2,4-DHB. rsc.orgnih.govacs.org

Endogenous Production and Metabolism of this compound

While 2,4-DHB is not considered a common natural metabolite, it can be detected endogenously under certain pathological conditions. nih.govnih.gov Its presence is linked to a rare genetic disorder and the promiscuous activity of certain enzymes.

Role in Succinic Semialdehyde Dehydrogenase Deficiency

Succinic semialdehyde dehydrogenase (SSADH) deficiency is a rare autosomal recessive disorder affecting the degradation of the neurotransmitter γ-aminobutyric acid (GABA). wikipedia.orgwikipedia.org The deficiency of the SSADH enzyme leads to the accumulation of succinic semialdehyde. wikipedia.org This accumulated compound is then reduced to gamma-hydroxybutyric acid (GHB). wikipedia.org

In patients with SSADH deficiency, elevated levels of this compound have been consistently observed in urine. nih.govfrontiersin.org It is believed that 2,4-DHB arises from the alpha-oxidation of the accumulating 4-hydroxybutyric acid (GHB). nih.gov The presence of this compound, along with its lactone, is a key diagnostic marker for this disorder. nih.govfrontiersin.org

Interaction with Promiscuous Enzymes in Underground Metabolism

The concept of "underground metabolism" refers to the network of slow, secondary reactions catalyzed by promiscuous enzymes that act on non-native substrates. researchgate.netresearchgate.net 2,4-DHB, being structurally similar to natural metabolites like lactate, can interact with these promiscuous enzymes. researchgate.net

It has been shown that in E. coli, 2,4-DHB can be oxidized by membrane-associated L- and D-lactate dehydrogenases into 2-keto-4-hydroxybutyrate (OHB). researchgate.net This OHB can then be cleaved by several pyruvate-dependent aldolases into pyruvate and formaldehyde. researchgate.net This demonstrates how a non-natural compound can be catabolized through the promiscuous activities of native enzymes, highlighting the importance of considering underground metabolism when designing synthetic pathways to prevent loss of the target product. researchgate.netresearchgate.net

Interconversion with Alpha-hydroxy-gamma-butyrolactone (B103373)

This compound (2,4-DHB) exists in a dynamic, pH-dependent equilibrium with its cyclic ester form, alpha-hydroxy-gamma-butyrolactone. This reversible intramolecular reaction involves the esterification of the carboxylic acid group by the hydroxyl group at the gamma (C4) position, resulting in the formation of a five-membered ring structure.

The direction of this equilibrium is significantly influenced by the pH of the solution. Under acidic or neutral conditions, the equilibrium favors the formation of the lactone, alpha-hydroxy-gamma-butyrolactone. Conversely, alkaline (basic) conditions promote the hydrolysis of the lactone ring, shifting the equilibrium towards the open-chain form, this compound. In strongly alkaline environments, particularly at a pH above 10, this compound becomes the predominant species.

This interconversion is a classic example of a reversible intramolecular esterification/hydrolysis reaction. The formation of the lactone from the hydroxy acid is an acid-catalyzed process. In the presence of an acid, the carbonyl oxygen of the carboxylic acid is protonated, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the gamma-hydroxyl group.

On the other hand, the opening of the lactone ring to form the hydroxy acid is facilitated by basic conditions. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester in the lactone. This leads to the cleavage of the ester bond and the formation of the carboxylate and hydroxyl groups of the open-chain acid.

While this interconversion can occur spontaneously as a chemical equilibrium, enzymatic catalysis of such reactions is also known in biological systems. Enzymes with lactonase or lactonizing activity can catalyze the hydrolysis of lactones or the formation of lactone rings from hydroxy acids, respectively. For instance, paraoxonase enzymes are known to interconvert the structurally similar gamma-hydroxybutyric acid (GHB) and its corresponding gamma-butyrolactone (B3396035) (GBL). This suggests the potential for enzymatic mediation of the this compound and alpha-hydroxy-gamma-butyrolactone equilibrium within metabolic pathways.

The relationship between pH and the predominant form in the this compound and alpha-hydroxy-gamma-butyrolactone equilibrium is summarized in the table below.

pH ConditionPredominant Chemical SpeciesPrimary Process
Acidic (Low pH)Alpha-hydroxy-gamma-butyrolactoneLactonization (Intramolecular Esterification)
NeutralEquilibrium MixtureReversible Interconversion
Alkaline (High pH, >10)This compoundHydrolysis

Biological Roles and Physiological Implications of 2,4 Dihydroxybutanoic Acid

Precursor in Biosynthesis of Methionine Analogues and Derivatives

A significant role of 2,4-dihydroxybutanoic acid is its function as a key precursor in the production of methionine analogues, which are vital in industrial applications, particularly in animal nutrition. rsc.orgacs.org

2-Hydroxy-4-(methylthio)butyric Acid (HMTB) Synthesis

2,4-DHB is a crucial intermediate for the chemical synthesis of 2-hydroxy-4-(methylthio)butyric acid (HMTB). rsc.orgnih.govnih.gov HMTB is structurally similar to the essential amino acid methionine, with the amino group replaced by a hydroxyl group. wikipedia.org The production of HMTB can be conceptualized as a two-stage process: the first stage involves the fermentative biosynthesis of the 2,4-DHB precursor, which is then converted into HMTB through established chemical methods. rsc.org

To facilitate this, synthetic metabolic pathways have been engineered in microorganisms like Escherichia coli to produce 2,4-DHB from renewable resources like glucose. nih.gov One such pathway involves the conversion of the natural amino acid homoserine into 2,4-DHB. nih.gov This process entails the deamination of homoserine to 2-oxo-4-hydroxybutyrate (OHB), which is subsequently reduced to form 2,4-DHB. nih.govnih.gov Another engineered pathway uses formaldehyde (B43269) and pyruvate (B1213749), the latter being a key product of glycolysis. rsc.orgrsc.org

Involvement in Cellular Energy Production and Functions

While this compound is not a direct participant in major energy-producing cycles, its biosynthesis is intrinsically linked to central cellular metabolism. Engineered pathways for its production often start from key metabolites derived from glycolysis, a fundamental energy-yielding process. rsc.orgrsc.org For instance, one synthetic route involves the condensation of formaldehyde with pyruvate. rsc.orgrsc.org Pyruvate is the end product of glycolysis and a critical juncture in metabolism, connecting to the citric acid cycle and other biosynthetic pathways. This reliance on pyruvate for its synthesis places 2,4-DHB at the crossroads of cellular carbon and energy flow, demonstrating how central metabolic intermediates can be diverted for the production of specialized, non-natural compounds.

Potential as a Biomarker

Emerging research suggests that this compound may serve as a potential biomarker, with its presence and concentration in biological fluids correlating with dietary intake and certain disease states.

Association with Dietary Intake

Levels of this compound have been associated with the consumption of specific foods. The compound has been detected in animal products such as chicken (Gallus gallus), duck (Anatidae), and domestic pig (Sus scrofa domestica). foodb.cahmdb.ca This suggests that its presence in human biofluids could be an indicator of consuming these foods. foodb.cahmdb.ca Furthermore, research has identified this compound as a potential biomarker for the intake of fermented sourdough rye and white wheat bread. nih.gov

Foods Associated with this compound Detection

Food CategorySpecific Food Item
PoultryChicken (Gallus gallus)
PoultryDuck (Anatidae)
MeatDomestic Pig (Sus scrofa domestica)
BakeryFermented Sourdough Bread (Rye and Wheat)

Correlation with Disease States

Elevated levels of this compound in bodily fluids have been linked to specific metabolic disorders. Notably, increased amounts of this compound have been consistently found in the urine of patients with succinic semialdehyde dehydrogenase (SSADH) deficiency. nih.govfrontiersin.org SSADH deficiency is a rare inherited disorder that affects the degradation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. orpha.netssadh.net In this condition, the accumulation of 4-hydroxybutyric acid (GHB) leads to its alternative metabolism, including alpha-oxidation, which produces this compound. nih.govresearchgate.net The conversion of GHB to metabolites like 2,4-DHB is a noted biochemical feature of the disease. researchgate.net

Normal Endogenous Concentrations of this compound

Biological FluidConcentration Range
Serum< 0.12–1.38 mg/L
Urine0.72–26.2 mg/L

Data from a study on 101 (serum) and 132 (urine) volunteers. researchgate.netresearchgate.net

Alzheimer's Disease and Central Nervous System Disorders

Recent metabolomic studies have identified this compound as a potential biomarker in the progression of Alzheimer's disease (AD). Research indicates that elevated levels of 2,4-DHB may precede the clinical manifestation of AD, suggesting its involvement in the early stages of the disease's pathogenesis. The accumulation of this metabolite is linked to conditions of hypoxia, or oxygen deprivation, in the brain.

Hypoxia is a recognized factor in the pathology of neurodegenerative disorders. It can trigger a cascade of detrimental cellular responses, including oxidative stress and inflammation, which are hallmarks of AD. The brain's high oxygen demand makes it particularly vulnerable to hypoxic conditions. The link between hypoxia and AD involves the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that becomes stabilized under low-oxygen conditions. Activation of HIF-1α can increase the expression and activity of enzymes such as BACE1 (beta-secretase 1), which plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). nih.gov This process leads to an increased production and aggregation of amyloid-beta (Aβ) peptides, forming the characteristic plaques found in the brains of AD patients. nih.govnih.gov The presence of elevated 2,4-DHB is thus considered an indicator of this underlying hypoxic state, linking it mechanistically to the core pathologies of Alzheimer's disease. nih.govnih.gov

Diabetic Retinopathy and Microvascular Complications in Type 1 Diabetes

Diabetic retinopathy is a common microvascular complication of diabetes, characterized by damage to the small blood vessels of the retina due to chronic hyperglycemia. This leads to a range of pathological changes, including increased vascular permeability, capillary occlusion, and ultimately, neovascularization, which can result in vision loss. The mechanisms underlying these complications are complex, involving pathways such as advanced glycation end-product (AGE) formation, activation of protein kinase C (PKC), and increased oxidative stress.

Despite the known involvement of various metabolites in the pathophysiology of diabetic complications, a direct link between this compound and the development or progression of diabetic retinopathy or other microvascular complications in Type 1 Diabetes has not been established in the available scientific literature. While other hydroxybutyrate isomers, such as beta-hydroxybutyrate (BHB), have been investigated for their potential protective roles in retinal cells under hyperglycemic conditions, similar research focusing specifically on the 2,4-dihydroxy isomer is not presently available. nih.govnih.govnih.govmdpi.com

Acute Myeloid Leukemia and Mutant Isocitrate Dehydrogenase Activity (2,3-DHBA context)

In the context of certain cancers, particularly acute myeloid leukemia (AML), mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes lead to a "neomorphic" catalytic activity. Instead of converting isocitrate to α-ketoglutarate, the mutant enzymes convert it to the oncometabolite (2R)-hydroxyglutarate (2-HG). This oncometabolite disrupts epigenetic regulation and cellular differentiation, contributing to cancer development.

Intriguingly, research has shown that this aberrant enzymatic activity also produces another metabolite, (2R,3S)-dihydroxybutanoic acid (2,3-DHBA), an isomer of the subject of this article. mdpi.comnih.gov A metabolomic study of 51 AML patients found that plasma levels of 2,3-DHBA were significantly elevated in patients with IDH1 or IDH2 mutations compared to those with wild-type enzymes. mdpi.comnih.gov Furthermore, the levels of 2,3-DHBA showed a strong correlation with the levels of the known oncometabolite 2-HG. mdpi.comnih.gov

Subsequent analysis revealed that 2,3-DHBA serves as a more effective biomarker for detecting IDH mutations than 2-HG itself. mdpi.comnih.govnih.gov While the exact role of 2,3-DHBA in AML pathogenesis is still under investigation, its superior performance as a biomarker is a significant finding for diagnostics and monitoring. nih.gov

Biomarker Performance of 2,3-DHBA for Detecting IDH1/2 Mutations in AML Patients mdpi.comnih.gov
BiomarkerArea Under the Curve (AUC)p-valueSpecificitySensitivity
2,3-Dihydroxybutanoic acid (2,3-DHBA)0.861<0.000180%87.3%
(2R)-hydroxyglutaric acid (2R-HG)Not specified as superiorNot specifiedNot specifiedNot specified

Role as a Chemical Synthon in Diverse Chemical Synthesis

This compound is recognized as an important platform chemical due to its functional groups—a carboxylic acid and two hydroxyls—which allow for a variety of chemical transformations. Its production from renewable feedstocks like glucose via engineered microorganisms has positioned it as a sustainable building block for the chemical industry. rsc.org

Precursor for 1,3-Propanediol and 1,2,4-Butanetriol (B146131)

2,4-DHB is a key intermediate in novel biosynthetic pathways designed to produce valuable C3 and C4 polyols.

1,3-Propanediol (1,3-PDO): Synthetic metabolic pathways have been constructed in microbes like E. coli to convert central metabolites, such as malate (B86768), into 2,4-DHB. frontiersin.orgnih.gov This non-natural metabolite is then further enzymatically converted to 1,3-propanediol, a valuable monomer used in the production of polymers like polytrimethylene terephthalate (B1205515) (PTT). frontiersin.orgnih.govresearchgate.net

1,2,4-Butanetriol (BT): Similarly, 2,4-DHB serves as a direct precursor in the microbial synthesis of 1,2,4-butanetriol. sciepublish.com Engineered enzymatic pathways can reduce the carboxylic acid group of 2,4-DHB to a primary alcohol, yielding the triol. sciepublish.com 1,2,4-Butanetriol is a high-value chemical used as a precursor for the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN), a key component in military propellants. sciepublish.comnih.govresearchgate.net

Examples of Biosynthetic Production via 2,4-DHB Intermediate
Target ProductPrecursor PathwayKey IntermediateHost OrganismReference
1,3-PropanediolGlucose → Malate → 2,4-DHB → 1,3-PDO(L)-2,4-Dihydroxybutanoic acidEscherichia coli frontiersin.orgnih.gov
1,2,4-ButanetriolGlucose → Homoserine → 2,4-DHB → BTThis compoundEscherichia coli sciepublish.com

Cyclization Reactions and Derivative Synthesis (e.g., γ-lactones, oxazolidinones)

The structure of this compound, a γ-hydroxy acid, makes it prone to intramolecular cyclization. Under acidic conditions, the hydroxyl group at the C4 position can act as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular Fischer esterification results in the formation of a stable five-membered ring, yielding the corresponding γ-lactone, known as α-hydroxy-γ-butyrolactone or 2-hydroxy-γ-butyrolactone. researchgate.netmasterorganicchemistry.comyoutube.com This lactone is a valuable chiral building block for the synthesis of various fine chemicals and pharmaceuticals. While derivatives of amino-2,4-dihydroxybutanoic acid are used to form oxazolidinones, this reaction is not characteristic of 2,4-DHB itself.

Interactions with Other Biomolecules and Metabolic Networks

Although 2,4-DHB is not part of a canonical metabolic pathway, it can be integrated into central metabolism through the action of certain enzymes. It has been demonstrated that 2,4-DHB can be oxidized by both L- and D-lactate dehydrogenases (LDH). researchgate.net These enzymes, which typically catalyze the interconversion of pyruvate and lactate (B86563), exhibit promiscuous activity towards 2,4-DHB, converting it to 2-keto-4-hydroxybutyrate. researchgate.net This reaction links 2,4-DHB to the pyruvate/lactate metabolic node, a critical hub for cellular energy and biosynthesis.

The connection of 2,4-DHB to metabolic networks is further highlighted by the successful engineering of various microbial pathways for its production. Scientists have created synthetic routes in E. coli to produce 2,4-DHB from:

Homoserine: A two-step pathway involving deamination followed by reduction. nih.gov

Ethylene (B1197577) Glycol: A five-step pathway that builds the four-carbon backbone from two-carbon units. nih.gov

Methanol (B129727) and Glucose: A pathway that condenses formaldehyde (from methanol) with pyruvate (from glucose) to form a precursor that is then reduced to 2,4-DHB. rsc.org

These engineered pathways demonstrate that the synthesis and consumption of 2,4-DHB can be effectively integrated with the host organism's central carbon metabolism.

Impact on Enzyme Activities (e.g., lactate dehydrogenases, aldolases)

Current research primarily focuses on the biosynthesis of this compound (2,4-DHB) in engineered microorganisms, rather than its direct impact on specific enzyme activities. Within these biosynthetic pathways, dehydrogenases and aldolases are key enzymes utilized for the production of 2,4-DHB, not enzymes that are inhibited by it.

In the context of 2,4-DHB synthesis, various dehydrogenases and aldo-keto reductases are screened for their efficiency in converting the precursor 2-keto-4-hydroxybutyric acid into 2,4-DHB. The goal of this screening is to identify enzymes with higher catalytic activity towards the substrate, thereby increasing the yield of 2,4-DHB. Similarly, pyruvate-dependent aldolases are employed in some synthetic routes to catalyze the condensation of formaldehyde and pyruvate, forming the key intermediate 2-keto-4-hydroxybutyric acid. rsc.org

While there is extensive literature on inhibitors of lactate dehydrogenase (LDH) for various therapeutic applications, there is no direct evidence in the reviewed literature to suggest that this compound itself acts as an inhibitor of lactate dehydrogenases or aldolases. The focus of existing studies is on the recruitment and optimization of these enzyme classes for the synthesis of 2,4-DHB.

Interference with Endogenous Metabolic Networks in Engineered Organisms

The biosynthesis of this compound in engineered organisms, such as Escherichia coli, inherently interferes with the host's endogenous metabolic networks. This interference is a deliberate strategy to redirect cellular resources towards the production of the target compound.

One of the primary points of interference is the diversion of key metabolic intermediates. For example, in pathways utilizing pyruvate as a precursor, the native metabolic routes that consume pyruvate are often downregulated or eliminated. This is achieved by knocking out genes encoding for enzymes in competing pathways, such as those involved in pyruvate degradation. rsc.org By blocking these competing reactions, the metabolic flux is redirected towards the engineered pathway for 2,4-DHB synthesis, thereby increasing the carbon flow to the desired product. rsc.org

Another significant area of interference involves the cellular redox balance and cofactor availability. The enzymatic reactions in the 2,4-DHB synthesis pathway are often dependent on cofactors such as NADH and NADPH. The introduction of a highly active synthetic pathway can create a significant demand for these cofactors, potentially disrupting the native redox homeostasis of the cell. To counteract this and enhance 2,4-DHB production, metabolic engineering strategies are employed to manipulate the intracellular supply of these cofactors. This can include the overexpression of enzymes involved in cofactor regeneration to ensure a sufficient supply for the synthetic pathway's enzymes. nih.gov

The introduction of the genetic material required for the synthetic pathway also imposes a metabolic burden on the host organism. The expression of heterologous enzymes consumes cellular resources, including amino acids and energy, which would otherwise be available for the organism's growth and other native functions. This can sometimes lead to reduced growth rates or other physiological stresses on the engineered organism.

The table below summarizes the key metabolic engineering strategies employed to interfere with endogenous metabolic networks for the enhanced production of this compound.

Metabolic Engineering StrategyTargetPurposeReference
Gene KnockoutPyruvate degradation pathway genesTo increase the availability of pyruvate for the 2,4-DHB synthesis pathway by eliminating competing metabolic routes. rsc.org
Cofactor EngineeringIntracellular NADPH supplyTo increase the availability of the necessary cofactor for the reductase enzymes in the 2,4-DHB synthesis pathway. nih.gov
Overexpression of Pathway EnzymesDehydrogenases, aldo-keto reductases, aldolasesTo increase the catalytic efficiency of the synthetic pathway for 2,4-DHB production. rsc.org

Analytical Methodologies for 2,4 Dihydroxybutanoic Acid Detection and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,4-Dihydroxybutanoic acid. While mass spectrometry provides information on the mass-to-charge ratio and fragmentation patterns, NMR gives direct insight into the carbon-hydrogen framework of the molecule.

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling, revealing the connectivity of hydrogen atoms within the molecule.

¹³C NMR: This provides information on the different carbon environments. For 2,4-DHB, one would expect four distinct signals corresponding to the carboxylic acid carbon, the two carbons bearing hydroxyl groups, and the methylene (B1212753) carbon. nih.gov The chemical shift of each carbon is indicative of its chemical environment (e.g., carbons attached to electronegative oxygen atoms are shifted downfield). A known ¹³C NMR spectrum for 2,4-DHB was acquired on a Jeol GX-400 instrument. nih.gov

2D NMR Techniques: For definitive structural confirmation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used. These techniques establish correlations between protons and carbons, confirming the precise arrangement of atoms and functional groups, thus verifying the 2,4-dihydroxy substitution pattern on the butanoic acid backbone.

Other Spectroscopic Methods for Characterization (e.g., LC-MS)

Beyond standalone MS and NMR, the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for both the characterization and quantification of 2,4-DHB in various samples. libretexts.org LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For polar analytes like 2,4-DHB, reversed-phase chromatography is often used. libretexts.org The presence of the compound in a sample can be verified by comparing its retention time and mass spectrum to that of a pure analytical standard. Tandem mass spectrometry (LC-MS/MS) adds another layer of confidence in identification and is the gold standard for quantification in complex mixtures due to its ability to filter out background noise. libretexts.orghmdb.ca This method has been successfully developed and validated for the quantification of numerous organic acids and related biomarkers in biological fluids like plasma and urine. libretexts.orghmdb.ca

Quantification in Biological Samples (e.g., Serum, Urine, Fermentation Broth)

The quantification of 2,4-DHB in biological samples is essential for clinical diagnostics and for monitoring bioproduction.

GC-MS and LC-MS/MS are the primary methods used for this purpose. In biotechnological applications, the concentration of 2,4-DHB in fermentation broths can be determined using GC-MS after derivatization. rsc.org For clinical and forensic applications, a validated GC-MS method has been established for the simultaneous quantification of 2,4-DHB and other related organic acids in both human serum and urine. chemicalbook.com Similarly, LC-MS/MS methods provide the high throughput and robustness needed for analyzing large batches of patient samples. libretexts.org

This compound is an endogenous compound found in human biological fluids. Establishing reference concentration ranges in a healthy population is critical for identifying abnormal levels that may be associated with metabolic disorders or exposure to exogenous substances like gamma-hydroxybutyric acid (GHB), for which 2,4-DHB is a metabolite. chemicalbook.com

A study involving 101 volunteers established the following endogenous concentration range in serum:

Serum: <0.12–1.38 mg/L chemicalbook.com

In urine samples from 132 volunteers, the concentration range was found to be wider:

Urine: 0.72–26.2 mg/L chemicalbook.com

Table 2: Endogenous Concentration Ranges of this compound
Biological MatrixConcentration Range (mg/L)Reference
Serum<0.12 - 1.38 chemicalbook.com
Urine0.72 - 26.2 chemicalbook.com

The choice of sample preparation protocol is dictated by the analytical method and the sample matrix. The goal is to extract the analyte of interest, remove interfering substances, and prepare the sample in a solvent compatible with the analytical instrument.

For GC-MS Analysis: Biological samples like serum and urine typically undergo liquid-liquid extraction to isolate the organic acids. chemicalbook.com This is followed by a derivatization step, for example, with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to make the non-volatile 2,4-DHB amenable to gas chromatography. chemicalbook.com For fermentation broths, a filtered and dried sample can be redissolved and derivatized with agents like BSTFA. rsc.org

For LC-MS/MS Analysis: Sample preparation can often be simpler. A common and effective method for plasma or serum is protein precipitation. libretexts.org In this procedure, a cold organic solvent like acetonitrile, often containing isotopically-labeled internal standards, is added to the sample. libretexts.orghmdb.ca After vortexing and centrifugation, the proteins are pelleted, and the supernatant containing the analyte can be diluted and directly injected into the LC-MS/MS system. libretexts.orghmdb.ca

Biotechnological Applications and Industrial Relevance of 2,4 Dihydroxybutanoic Acid Production

Economic Feasibility and Industrial Scalability

The economic viability of bio-based 2,4-DHB production is directly linked to the achievable production titers and the cost of raw materials. The use of inexpensive feedstocks like methanol (B129727) is a critical factor. rsc.org The reported production concentration of 14.6 g/L from methanol and glucose is considered a promising achievement for making the bioprocess economically feasible. rsc.orgrsc.org Furthermore, the even higher titer of 22.0 g/L achieved from glucose demonstrates the potential for high-density fermentation processes suitable for industrial scale-up. acs.org As 2,4-DHB is recognized as a sustainable platform chemical with broad market potential in the chemical and pharmaceutical industries, the continued improvement of these bioprocesses is a key area of research. acs.org

Comparison with Petrochemical Synthesis Routes

A significant driver for the development of biotechnological routes to 2,4-DHB is the lack of economically viable petrochemical synthesis methods. aiche.orgrsc.org While specific details of these petrochemical routes are not extensively documented in recent literature, the consensus is that they are not cost-effective for large-scale production. aiche.orgrsc.org This economic barrier for traditional chemical synthesis provides a strong incentive for perfecting microbial fermentation processes. Bio-based production offers the advantages of using renewable resources, operating under milder reaction conditions, and avoiding the use of harsh chemicals and catalysts often associated with petrochemical processes.

Future Prospects in Green Chemistry and Bio-based Product Manufacturing

The successful development of biomanufacturing platforms for 2,4-DHB opens up significant opportunities in green chemistry and the broader bio-economy. As a versatile platform chemical, 2,4-DHB is a gateway to a range of valuable bio-based products. acs.org

Its primary application is as a precursor for the chemical synthesis of 2-hydroxy-4-(methylthio)butyrate (HMTB), an important methionine supplement in animal feed. nih.gov Beyond this, 2,4-DHB is being actively explored as a biomonomer for the creation of new biocompatible and biodegradable polymers. nih.govanr.fr These advanced materials could offer sustainable alternatives to conventional plastics, with tunable properties for various applications. The ability to produce this key building block from non-food, renewable sources like methanol and ethylene (B1197577) glycol firmly positions 2,4-DHB as a compound of high strategic importance for the future of sustainable chemical manufacturing. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,4-Dihydroxybutanoic acid in biological samples?

  • Methodology : Liquid chromatography-mass spectrometry (LC-MS) is widely used due to its sensitivity and specificity. For example, in studies on diabetic complications, untargeted metabolomics with LC-MS identified this compound as a biomarker linked to autonomic neuropathy. Key considerations include:

  • Sample preparation : Deproteinization using methanol or acetonitrile to remove interfering proteins.
  • Column selection : Reversed-phase C18 columns optimize retention and separation of polar metabolites.
  • Validation : Include internal standards (e.g., isotopically labeled analogs) to correct for matrix effects .

Q. What are the primary metabolic pathways associated with this compound in diabetic complications?

  • Pathways : The compound is implicated in hydroxy fatty acid metabolism and disturbances in the tricarboxylic acid (TCA) cycle. In type 1 diabetes, elevated levels correlate with cardiovascular autonomic neuropathy (CAN), suggesting its role in mitochondrial dysfunction. Adjustments for covariates like HbA1c and eGFR strengthen these associations in regression models .

Q. How does stereochemistry influence the biological activity of dihydroxybutanoic acid isomers?

  • Structural Insights : The (2R,3S) and (3S,4R) isomers exhibit distinct metabolic fates. For instance, (S)-3,4-Dihydroxybutanoic acid is a normal urine metabolite, but its accumulation signals SSADH deficiency. Chiral separation techniques (e.g., chiral HPLC or capillary electrophoresis) are critical for differentiating isomers in biological matrices .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing stereochemically pure this compound derivatives?

  • Synthesis Strategies :

  • Asymmetric catalysis : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control hydroxyl group configuration.
  • Protecting groups : Temporarily block reactive sites (e.g., using silyl ethers for hydroxyls) to prevent undesired side reactions.
  • Characterization : Confirm stereochemistry via X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy .

Q. What experimental designs are optimal for analyzing the role of this compound in TCA cycle disturbances?

  • Design Considerations :

  • Multi-omics integration : Combine metabolomics with transcriptomics to identify regulatory nodes (e.g., PDH or α-KGDH activity).
  • Isotope tracing : Use 13^{13}C-labeled glucose to track carbon flux into TCA intermediates and hydroxy acids.
  • Animal models : Utilize diabetic rodent models with CAN phenotypes to validate mechanistic links .

Q. What strategies are effective in integrating metabolomics data with clinical parameters to predict disease progression?

  • Data Integration :

  • Machine learning : Train models (e.g., random forests or logistic regression) on metabolite panels (e.g., this compound, ribonic acid) and clinical variables (e.g., eGFR, HbA1c) to predict diabetic kidney disease.
  • Cohort validation : Perform bootstrapping or Monte Carlo simulations to assess model robustness. For example, a model predicting ≥30% eGFR decline achieved an AUROC of 0.99 when combining metabolites and clinical factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dihydroxybutanoic acid
Reactant of Route 2
2,4-Dihydroxybutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.